molecular formula C18H15ClN4O3 B13366686 methyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate

methyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B13366686
M. Wt: 370.8 g/mol
InChI Key: NPBNSGFENBOJIP-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate is a complex organic compound with a molecular formula of C19H15ClN2O4. This compound is notable for its unique structure, which includes a triazole ring, a chlorophenyl group, and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a chlorophenyl group, often using a chlorophenyl halide in the presence of a base.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its triazole moiety, which is common in many pharmaceuticals.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(((3-(2-chlorophenyl)-5-methyl-4-isoxazolyl)carbonyl)amino)benzoate
  • Methyl 4-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Uniqueness

Methyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and the chlorophenyl group makes it particularly interesting for research in medicinal chemistry and drug development.

Properties

Molecular Formula

C18H15ClN4O3

Molecular Weight

370.8 g/mol

IUPAC Name

methyl 4-[[1-(3-chlorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C18H15ClN4O3/c1-11-20-16(22-23(11)15-5-3-4-13(19)10-15)17(24)21-14-8-6-12(7-9-14)18(25)26-2/h3-10H,1-2H3,(H,21,24)

InChI Key

NPBNSGFENBOJIP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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